molecular formula C10H12O3 B104605 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one CAS No. 1835-14-9

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

Cat. No. B104605
CAS RN: 1835-14-9
M. Wt: 180.2 g/mol
InChI Key: FBGXENQFSMMBNY-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one is a compound that can be associated with a variety of chemical and biological properties. It is structurally related to chalcones, which are known for their diverse range of biological activities. The compound features a hydroxy group and a methoxy group on the phenyl ring, which can influence its chemical behavior and reactivity .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of appropriate aldehydes and ketones. For instance, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a related compound, has been synthesized from eugenol using the hydroboration reaction, which suggests that similar methods could be applied to synthesize 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one . Additionally, the synthesis of various analogs with different substituents on the phenyl ring has been reported, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one has been elucidated using techniques such as X-ray diffraction. These compounds often crystallize in the monoclinic system and exhibit intramolecular interactions like hydrogen bonding, which can stabilize the molecular structure . The presence of substituents on the phenyl ring can lead to different packing motifs and crystallographic parameters .

Chemical Reactions Analysis

Compounds with the 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one structure can undergo various chemical reactions. For example, the polarographic behavior of related chalcone analogs indicates that they can be reduced electrochemically, with the reduction process being influenced by the pH of the solution . Furthermore, the presence of reactive functional groups such as the carbonyl group and the ethylenic linkage in chalcones allows for a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one and its analogs can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques help identify functional groups and provide insights into the compound's purity and structure . The optical properties, such as refractive index and second harmonic generation efficiency, are also of interest for materials science applications . Additionally, the antimicrobial and antiradical activities of these compounds have been evaluated, demonstrating their potential in pharmaceutical applications .

Scientific Research Applications

Antimicrobial Activity

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one has been used in the synthesis of various compounds with notable antimicrobial activities. For example, a study synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, demonstrating significant antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Another research prepared a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, showing their antimicrobial and antioxidant activities, although these were found to be lower compared to certain beta blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Anticancer Activity

The compound has also been linked to potential anticancer applications. A study isolated a new phenolic compound from the wood of Millettia leucantha, which showed strong cytotoxicity against tumor cell lines, indicating potential anticancer activity (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

Other Applications

The compound has been utilized in various other scientific contexts as well. For instance, it has been employed in the synthesis of different compounds for analytical studies, such as in the polarographic behavior of chalcone analogues (Butkiewicz, 1972) and in the structural confirmation of natural 1,3-diarylpropanes (Almeida, Fraiz, & Braz-Filho, 1999).

Safety And Hazards

This compound is considered a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGXENQFSMMBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075057
Record name 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

CAS RN

1835-14-9
Record name Propiovanillone
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Record name 1835-14-9
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Record name 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Record name PROPIOVANILLONE
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Synthesis routes and methods

Procedure details

Powdered anhydrous aluminum chloride (3.0 g, 22.5 mmol) was dissolved in anhydrous nitrobenzene (10 mL) at 100° C. The solution was cooled and 2-methoxyphenyl propionate (2.0 g, 11.1 mmol) was added rapidly. The reaction mixture was heated at 60° C. for 1.5 h and cooled, 3 N NaOH was added, and the mixture was stirred for 15 min. The suspension was filtered off, washed with water. The filtrate was then washed with CH2Cl2 twice, acidified with 3 N HCl, extracted with CH2Cl2. The extract was dried, concentrated, and purified by column chromatography (petroleum ether/EtOAc=10/1 to 5/1) to give the desired product (874 mg, 44% yield) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
CH Teh, H Morita, O Shirota, KL Chan - Food chemistry, 2010 - Elsevier
A phytochemical study on the root of Eurycoma longifolia Jack afforded a novel 2,3-dehydro-4α-hydroxylongilactone (1) and two known phenyl propanoids, 2,3-dihydroxy-1-(4′-hydroxy…
Number of citations: 39 www.sciencedirect.com
SW Hwang, J Lee, JS Shin, JY Lee, KT Lee… - Bulletin of the Korean …, 2012 - Citeseer
Prostaglandin (PG) and thromboxane biosynthesis involves the catalyzed conversion of arachidonic acid, by the sequential actions of cyclooxygenases (COXs) and prostaglandin …
Number of citations: 10 citeseerx.ist.psu.edu
L Jones, B Bartholomew, Z Latif, SD Sarker, RJ Nash - Fitoterapia, 2000 - Elsevier
Calendin (1), cinnamic acid (2), 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one (3), 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one (4), 3-hydroxy-1-(4-hydroxy-3,…
Number of citations: 56 www.sciencedirect.com
D Söhretoglu, A Kuruüzüm-Uz, A Simon… - Records of Natural …, 2014 - acgpubs.org
Three new secondary metabolites kermesoside (1), cocciferoside (2) and (-)-8-chlorocatechin (3), were isolated from the the stems with barks of Quercus coccifera along with five known …
Number of citations: 30 www.acgpubs.org
E Rosini, C Allegretti, R Melis, L Cerioli… - Catalysis Science & …, 2016 - pubs.rsc.org
The β-O-4 aryl ether linkages represent about 50% of all ethers in various lignins. At least three enzymatic steps are required to break them down: a NAD+-dependent C-α …
Number of citations: 48 pubs.rsc.org
B Baderschneider, P Winterhalter - Journal of Agricultural and …, 2001 - ACS Publications
A German Riesling wine has been fractionated with the aid of countercurrent chromatography. After purification by HPLC, the structures of 101 compounds were established by mass …
Number of citations: 426 pubs.acs.org
DX SUN - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the lignans chemical constituents from Diaphragma Juglandis Fructus and their activity of inhibiting HIV. Methods The constituents were isolated from Diaphragma …
Number of citations: 1 pesquisa.bvsalud.org
BS Min, TD Cuong - Natural Product Sciences, 2013 - dbpia.co.kr
Thirteen phenolic compounds, 1,4-dimethoxybenzene (1), 3,4-dihydroxybenzaldehyde (2), (2E)-3-(4- hydroxy-3,5-dimethoxyphenyl)acrylaldehyde (3), 3,7-dihydroxy-4H-chromen-4-one …
Number of citations: 12 www.dbpia.co.kr
PT Thang, HT Thoa, TH Giap, LN Thanh… - Vietnam Journal of …, 2018 - Wiley Online Library
The genus Macaranga, one of the largest genera of the Euphorbiaceae family has approximately 300 species distributed in the tropical regions. Plants of this genus displayed various …
Number of citations: 2 onlinelibrary.wiley.com
P Van Kiem, NH Hoang, VK Thu… - Vietnam Journal of …, 2020 - Wiley Online Library
Seven compounds including two diterpene glucosides atractyloside (1), carboxyatractyloside (2), and five phenolic compounds as 5‐O‐caffeoylquinic acid (3), 1,5‐di‐O‐caffeoylquinic …
Number of citations: 5 onlinelibrary.wiley.com

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